8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich heterocyclic molecule characterized by a complex tricyclic core containing seven nitrogen atoms (heptazatricyclo) and substituted with methoxyphenyl groups at positions 8 and 10. The tricyclic framework (7.4.0.0³,⁷) indicates a fused bicyclo[7.4.0] system with an additional bridge, creating a rigid, planar structure.
Properties
Molecular Formula |
C21H19N7O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O4/c1-30-13-7-4-11(5-8-13)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)12-6-9-14(31-2)15(10-12)32-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |
InChI Key |
NWKSYBJSCQKCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with potential biological activities that merit investigation. Its unique structural features suggest various interactions with biological macromolecules which could lead to therapeutic applications.
- Molecular Formula : C21H19N7O4
- Molecular Weight : 433.4 g/mol
- IUPAC Name : 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors that regulate cellular signaling.
- DNA/RNA Interaction : Its structure suggests potential binding to nucleic acids, thereby influencing gene expression.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with similar phenolic compounds:
Anticancer Activity
Phenolic compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study on phenolic compounds from Dendrobium ellipsophyllum demonstrated that certain isolates had IC50 values less than 250 μM against H292 human lung cancer cells and exhibited apoptosis-inducing effects .
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.
Antioxidant Activity
The presence of multiple methoxy groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
Case Studies
- Cytotoxic Effects : A study isolated several phenolic compounds from Dendrobium ellipsophyllum, identifying specific compounds responsible for cytotoxicity and anti-metastatic properties . These findings suggest that derivatives of the compound may also exhibit similar effects.
- Mechanistic Insights : Research into the mechanisms of action for phenolic compounds has shown that they can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Source | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Compound 1 | Dendrobium ellipsophyllum | Cytotoxic | <250 | Apoptosis induction |
| Compound 2 | Dendrobium ellipsophyllum | Anti-metastatic | <250 | Anoikis sensitization |
| Compound 3 | Synthetic analogs | Anti-inflammatory | Not specified | COX inhibition |
Comparison with Similar Compounds
Nitrogen Content and Ring Systems
The target compound’s heptazatricyclo system (seven nitrogens) distinguishes it from analogs like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (hexaazatricyclo, six nitrogens) . The additional nitrogen in the target compound likely increases polarity and hydrogen-bonding capacity, influencing solubility and binding affinity.
Substituent Effects
- Methoxy Positioning: The 3,4-dimethoxyphenyl group at position 8 and 4-methoxyphenyl at position 10 contrast with 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one (a flavonoid with a single 4-methoxyphenyl substituent) . Dimethoxy groups may enhance electron-donating effects, stabilizing radical intermediates in antioxidant or enzyme-inhibition processes .
Enzyme Inhibition
The flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one inhibits bovine carbonic anhydrase-II (IC₅₀ = 17.86 ± 0.07 µM) . The target compound’s dimethoxy groups and nitrogen-rich core may enhance binding to similar enzymes, though its larger size could reduce permeability.
Antitumor Potential
Compounds like (4E)-10-{2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-thiazole-4-yl}-4-dimethyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),6,9,11-tetraen-3,5-dione exhibit antitumor activity via thiazole and tricyclic moieties . The target compound’s methoxy groups may modulate cytotoxicity by influencing redox cycling or DNA intercalation.
Antioxidant Activity
The target compound’s methoxy groups could similarly scavenge free radicals, though its nitrogen content may alter reactivity.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
*Molecular formulas estimated based on IUPAC names.
Table 2. Substituent Impact on Bioactivity
| Substituent Type | Example Compound | Effect on Bioactivity |
|---|---|---|
| 3,4-Dimethoxyphenyl | Target Compound | Enhanced electron donation; potential for stabilizing enzyme-substrate complexes |
| Single 4-Methoxyphenyl | 7-(4-Methoxyphenyl)-chromenone | Moderate enzyme inhibition; lower steric hindrance |
| Bromophenyl + Thiazole | Antitumor tricyclic derivative | Increased cytotoxicity via halogen interactions and thiazole-mediated DNA binding |
Research Findings and Implications
- Synthetic Challenges : The heptazatricyclo core likely requires multi-step synthesis, as seen in analogous tricyclic compounds prepared via cyclocondensation and catalytic hydrogenation .
- Analytical Characterization : Structural elucidation of similar compounds relies on X-ray crystallography (e.g., ) and advanced spectroscopy (NMR, LC-MS) .
- Structure-Activity Relationships (SAR) : The number of nitrogen atoms and methoxy positions critically influence solubility, target selectivity, and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
